![molecular formula C10H9F3N2O B12087671 1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087671.png)
1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
準備方法
The synthesis of 1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylbenzimidazole with trifluoromethylating agents under specific conditions. The reaction typically requires the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can be scaled up for large-scale production.
化学反応の分析
1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:
1-Ethyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one: Lacks the ethyl group, leading to variations in its reactivity and applications.
1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one:
The presence of the trifluoromethyl group in this compound makes it unique and enhances its stability and biological activity compared to similar compounds .
特性
分子式 |
C10H9F3N2O |
|---|---|
分子量 |
230.19 g/mol |
IUPAC名 |
3-ethyl-4-(trifluoromethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H9F3N2O/c1-2-15-8-6(10(11,12)13)4-3-5-7(8)14-9(15)16/h3-5H,2H2,1H3,(H,14,16) |
InChIキー |
ZWDNXKAQIQAKDJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=CC=C2NC1=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine](/img/structure/B12087592.png)
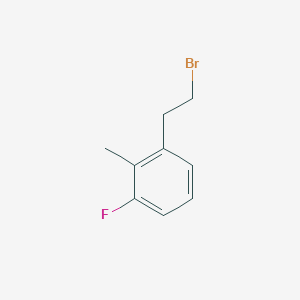

![4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12087616.png)
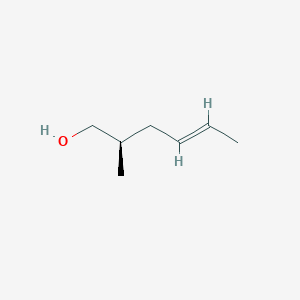

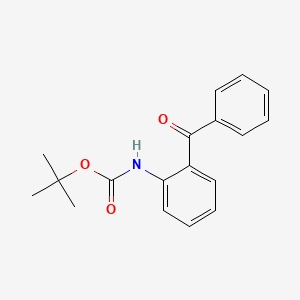
![3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B12087639.png)
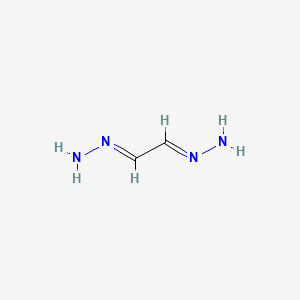

![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide](/img/structure/B12087650.png)
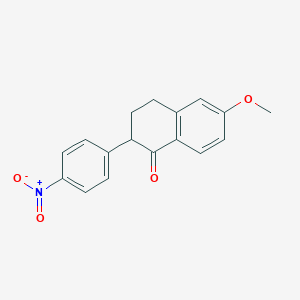
![6-[2-(4,6-Dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12087659.png)

